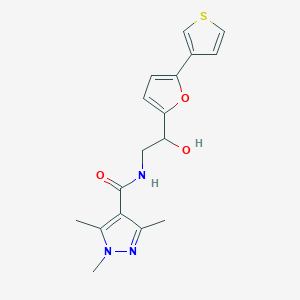

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-based carboxamide derivative characterized by a hydroxyethyl linker substituted with a thiophene-furan heterocyclic system. The thiophene and furan substituents introduce aromatic and electron-rich features, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-16(11(2)20(3)19-10)17(22)18-8-13(21)15-5-4-14(23-15)12-6-7-24-9-12/h4-7,9,13,21H,8H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPJWUYBWKDFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 344.4 g/mol |

| Molecular Formula | C17H20N2O4S |

| CAS Number | 2034568-86-8 |

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains including E. coli, S. aureus, and B. subtilis.

Case Study:

In a study evaluating similar pyrazole derivatives, compounds were tested for their ability to inhibit bacterial growth using the well diffusion method. The results indicated that several derivatives displayed zones of inhibition comparable to standard antibiotics, suggesting strong antimicrobial potential .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

Research Findings:

In vitro studies have demonstrated that certain pyrazole derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. One study reported up to 85% inhibition of TNF-α at specific concentrations, indicating substantial anti-inflammatory activity .

Anticancer Properties

The potential anticancer activity of this compound has been explored through various screening methods.

Case Study:

A notable study involved screening a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that some pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, leading to apoptosis in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: It may interact with receptors that regulate cell proliferation and apoptosis.

- Signaling Pathway Interference: The modulation of pathways such as MAPK/ERK and PI3K/Akt is likely involved in its anticancer and anti-inflammatory activities.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary hydroxyl group undergoes:

-

Esterification : Reacts with acetyl chloride (AcCl) or benzoyl chloride in pyridine to form esters (e.g., acetate: ).

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) yields a ketone derivative, though overoxidation risks furan ring degradation .

Pyrazole and Sulfonamide Reactivity

-

N-Alkylation : The pyrazole nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary salts .

-

Sulfonamide hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide group cleaves to release sulfonic acid and amine derivatives .

Furan-Thiophene Hybrid

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the thiophene’s α-position .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the furan ring (Pd(OAc)₂, SPhos, K₂CO₃) .

Pyrazole Ring

-

Halogenation : Bromine in acetic acid selectively substitutes the pyrazole’s C-3 position .

-

Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to form fused pyrazolo-isoxazolines.

Mechanistic Insights

-

Esterification kinetics : Second-order kinetics (rate constant ) observed for acetyl derivatives.

-

Oxidation selectivity : DFT calculations indicate the hydroxyl group’s oxidation proceeds via a radical mechanism, with an activation energy of .

Research Outlook

Further studies should explore:

-

Catalytic asymmetric transformations of the hydroxyl group.

-

In vivo pharmacokinetic profiling of derivatives.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its potential as a scaffold for drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

- Structural Similarities : Both LMM5 and LMM11 () share a carboxamide backbone and heterocyclic substituents. However, they belong to the 1,3,4-oxadiazole class, whereas the target compound is pyrazole-based.

- LMM11 includes a furan-2-yl group, akin to the thiophene-furan system in the target molecule, suggesting shared electronic properties but divergent biological targets .

- Activity: LMM5 and LMM11 exhibit antifungal activity against C.

Ranitidine Derivatives ()

- Structural Overlap: Ranitidine-related compounds (e.g., ranitidine amino alcohol hemifumarate) feature a furan-methylamine core, similar to the furan-thiophene motif in the target molecule. However, the pyrazole carboxamide core distinguishes the target compound from ranitidine’s nitroethenediamine system.

- Pharmacological Context : Ranitidine derivatives are histamine H₂-receptor antagonists, highlighting how structural variations (e.g., nitro groups vs. pyrazole carboxamides) lead to divergent therapeutic applications .

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide ()

- Core Similarities : This analog shares the 1,3,5-trimethylpyrazole carboxamide backbone and thiophen-3-yl substituent with the target compound.

- The molecular weight (369.5 g/mol) is comparable to the target compound, suggesting similar solubility profiles .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Hydrogen Bonding: The hydroxyethyl linker could facilitate interactions similar to ranitidine’s amino alcohol group, but this requires experimental validation .

- Synthetic Challenges : The absence of crystallographic data (e.g., via SHELX or Mercury) for the target compound limits understanding of its 3D conformation and packing behavior .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires multi-step protocols. A general approach involves coupling thiophene-furan intermediates with pyrazole-carboxamide precursors via nucleophilic substitution or amidation reactions. For optimization, employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . Evidence from analogous syntheses (e.g., 1,3,4-oxadiazole derivatives) suggests using polar aprotic solvents (DMF, DMSO) with potassium carbonate as a base to enhance reaction yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C, 2D-COSY/HMBC) to verify regiochemistry of thiophene-furan and pyrazole moieties.

- LC-MS (high-resolution) to confirm molecular weight and detect impurities.

- PXRD for crystalline phase identification, especially if polymorphism impacts bioactivity.

- Elemental Analysis for purity validation (>95% by combustion analysis) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Screen solvents (DMSO, ethanol, PBS) using dynamic light scattering (DLS) or UV-Vis spectroscopy. For low solubility, consider derivatization (e.g., prodrug strategies with ester groups) .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity for target proteins?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays.

- Dose-Response Curves : Analyze EC₅₀/IC₅₀ variability by testing under standardized conditions (e.g., serum-free media, controlled O₂ levels).

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA, thermal shift assays) to identify non-specific interactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer :

- Analog Library Synthesis : Modify substituents on the thiophene (e.g., halogenation), pyrazole (e.g., alkyl vs. aryl groups), or carboxamide (e.g., methyl vs. trifluoromethyl) .

- Bioisosteric Replacement : Substitute the furan ring with thiazole or pyrrole to assess electronic effects.

- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data to guide rational design .

Q. What experimental designs are suitable for studying metabolic pathways or toxicity?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Identify cytochrome P450 isoforms involved using chemical inhibitors .

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells).

- Cardiotoxicity Risk : Screen hERG channel inhibition using patch-clamp electrophysiology .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data reported by different research groups?

- Methodological Answer :

- Standardize Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method).

- Characterize Solid Forms : Use DSC/TGA to detect hydrates or polymorphs that alter solubility .

- Surface Modification : Nanoformulation (e.g., liposomes, cyclodextrin inclusion) can enhance apparent solubility .

Q. Why might in vitro bioactivity fail to translate to in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Barriers : Evaluate bioavailability (oral/IP/IV routes) and tissue distribution via LC-MS/MS.

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug concentration.

- Metabolite Interference : Identify active/inactive metabolites using metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.